molecular formula C11H16BrNO B13082247 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol

1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13082247
M. Wt: 258.15 g/mol
InChI Key: GZFYLQMYYXKBBY-UHFFFAOYSA-N
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Description

1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the amino alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino alcohol moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.

Comparison with Similar Compounds

    1-Amino-2-methyl-2-propanol: This compound shares a similar amino alcohol structure but lacks the bromine atom and methyl group on the aromatic ring.

    2-Bromo-4-methylpropiophenone: This compound contains the bromine and methyl groups but differs in the overall structure and functional groups.

Uniqueness: 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and amino alcohol moiety allows for diverse applications and interactions with molecular targets.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-[(2-bromo-4-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16BrNO/c1-8-3-4-10(11(12)5-8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

GZFYLQMYYXKBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC(C)O)Br

Origin of Product

United States

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